molecular formula C23H22N4O2 B14897657 6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B14897657
M. Wt: 386.4 g/mol
InChI Key: PDNHZLVOIXRKLL-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Fusion with Quinazoline: The triazole ring is then fused with a quinazoline moiety through an annulation reaction.

    Introduction of Substituents: The methoxyphenyl and m-tolyl groups are introduced via substitution reactions, often using reagents like methoxybenzene and toluene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce triazoloquinazoline alcohols.

Scientific Research Applications

6-(4-Methoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-(2-thienylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 4-[2-[6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]ethyl]phenol
  • 2-(3-Bromophenyl)-6-(4-methoxyphenyl)-7H-(1,2,4)triazolo(5,1-b)(1,3,4)thiadiazine

Uniqueness

6-(4-Methoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O2/c1-14-4-3-5-16(10-14)22-21-19(26-23-24-13-25-27(22)23)11-17(12-20(21)28)15-6-8-18(29-2)9-7-15/h3-10,13,17,22H,11-12H2,1-2H3,(H,24,25,26)

InChI Key

PDNHZLVOIXRKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=NC=NN25

Origin of Product

United States

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